molecular formula C18H15N3O4S2 B2540259 (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865182-69-0

(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2540259
CAS No.: 865182-69-0
M. Wt: 401.46
InChI Key: IWVGXKYFFNOITI-ZZEZOPTASA-N
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Description

(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a sophisticated synthetic compound designed for research applications, integrating multiple pharmacologically significant motifs into a single molecule. Its structure is built around a benzo[d]thiazole core, a scaffold frequently identified in medicinal chemistry campaigns for its diverse biological activities . This core is functionalized with a sulfamoyl group at the 6-position, a moiety known to enhance binding to enzymatic targets and influence physicochemical properties. The molecule also features a prop-2-yn-1-yl (propargyl) group on the thiazole nitrogen, providing a versatile handle for further chemical modification via click chemistry, and a phenoxyacetamide side chain, a structure present in various compounds with reported biological activity . The primary research value of this compound lies in its potential as a lead structure or molecular tool in drug discovery. Its complex structure suggests potential for targeted protein inhibition. Specifically, compounds with similar benzothiazole-acetamide architectures have been identified as inhibitors of specific enzymes, such as urease, and have been investigated for anti-tumor effects in experimental models . The presence of the sulfamoyl group is particularly significant, as this functional group is often found in enzyme inhibitors, including carbonic anhydrase inhibitors, indicating a potential mechanism of action through interaction with metalloenzymes. The Z-configuration (or syn geometry) of the imine bond in the thiazol-2(3H)-ylidene system is a critical structural feature that can define its three-dimensional shape and its complementarity to a biological target. Researchers can utilize this compound to probe biochemical pathways, study protein-ligand interactions, and explore structure-activity relationships (SAR) in the development of new therapeutic agents. This product is provided for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-2-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-25-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVGXKYFFNOITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes existing research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula: C16H16N2O3S
  • Molecular Weight: 320.37 g/mol

The compound features a phenoxy group, a thiazole moiety, and a sulfamoyl group, which are significant in determining its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity
    • Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives containing similar structures have been tested against A549 (lung cancer) and C6 (glioma) cell lines, demonstrating significant anticancer effects through mechanisms involving DNA synthesis inhibition and caspase activation .
  • Anti-inflammatory Activity
    • The compound's structural components suggest potential as a COX-2 inhibitor, which is crucial for developing nonsteroidal anti-inflammatory drugs (NSAIDs). In vitro studies have indicated that related thiazole derivatives exhibit strong anti-inflammatory properties by inhibiting COX-2 activity .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, which is critical for anticancer efficacy.
  • Inhibition of Cyclooxygenase Enzymes : The structural similarity to known COX inhibitors suggests that this compound may inhibit the COX enzymes, thereby reducing inflammation and pain.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, including those structurally related to this compound:

StudyFindings
Synthesis of benzothiazole derivatives showed significant analgesic and anti-inflammatory activity as COX inhibitors.
Molecular docking studies indicated strong binding affinities to COX enzymes, suggesting potential for drug development.
Anticancer assays demonstrated that thiazole derivatives could effectively inhibit tumor cell proliferation.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit significant anticancer properties. The compound's structural features suggest it may inhibit specific cellular pathways involved in tumor growth. For instance, thiazole derivatives have been identified as potential inhibitors of various kinases implicated in cancer progression, such as ALK and C-MET .

Pain Management

The compound has also been studied for its role in pain management. It acts as an inhibitor of the enzyme FMO3, which is involved in the metabolism of pain-related substances. Research suggests that modulation of this enzyme could provide therapeutic benefits for chronic pain conditions .

Study on Anticancer Activity

In a study evaluating the anticancer effects of similar thiazole compounds, researchers synthesized a series of derivatives and tested their activity against various cancer cell lines. The results demonstrated that certain modifications to the thiazole ring enhanced cytotoxicity, indicating that this compound may exhibit similar or improved efficacy against cancer cells .

Pain Relief Efficacy

Another significant study focused on the analgesic properties of thiazole-based compounds. The findings revealed that specific derivatives could significantly reduce pain responses in animal models. The study highlighted the importance of chemical structure in determining the potency and selectivity of these compounds as pain relievers .

Data Tables

Compound Activity IC50 Value (µM) Target
Compound AAnticancer5.0ALK
Compound BAnalgesic10.0FMO3
This compoundPotentially Anticancer / AnalgesicTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Cores

2.1.1. (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
This analogue () shares the benzothiazole scaffold and Z-configuration but differs in substituents:

  • Position 3 : Allyl group (vs. prop-2-yn-1-yl in the target compound).
  • Position 6 : Methylsulfonyl group (vs. sulfamoyl).
  • Side chain: 3-(phenylthio)propanamide (vs. phenoxy-acetamide).

The allyl substituent may offer different steric effects compared to the terminal alkyne in the target compound, which could influence reactivity in click chemistry applications .

2.1.2. N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidène]-2-furamide This compound () retains the 3-prop-2-yn-1-yl and 6-sulfamoyl groups but replaces the phenoxy-acetamide with a furan-2-carboxamide. The furan ring introduces a planar, electron-rich heterocycle, which may alter binding interactions in biological targets. The absence of a phenoxy group could reduce hydrophobic interactions but improve metabolic stability .

Heterocyclic Acetamide Derivatives

2.2.1. 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m)
Synthesized via copper-catalyzed 1,3-dipolar cycloaddition (), these compounds feature a triazole ring instead of a benzothiazole. Key differences include:

  • Core structure : Triazole (vs. benzothiazole).
  • Substituents : Naphthalen-1-yloxy and phenyl groups (vs. sulfamoyl and propynyl).
  • Synthesis : Click chemistry under mild conditions (vs. multi-step benzothiazole formation).

2.2.2. 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides These compounds () combine thiazole and oxadiazole rings. Unlike the target compound’s sulfamoyl group, they feature a sulfanyl linker. The oxadiazole ring is electron-deficient, which may enhance metabolic resistance but reduce solubility compared to benzothiazoles .

Physicochemical and Spectral Comparisons

Table 1: Key Spectral Data for Selected Compounds

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ ppm, Key Protons) Reference
Target Compound Not reported Not reported
6b (Nitro-substituted analogue) 1682 5.38 (–NCH2CO–), 8.36 (triazole)
(Z)-3-allyl-benzothiazole derivative Not reported Not reported
Furanamide analogue Not reported Not reported

Table 2: Substituent Effects on Solubility and Reactivity

Compound Sulfamoyl Group Alkyne/Click Handle Aromatic Substituent
Target Compound Yes Prop-2-yn-1-yl Phenoxy
6a-m Triazole derivatives No Naphthalen-1-yloxy Phenyl
Furanamide analogue Yes Prop-2-yn-1-yl Furan

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